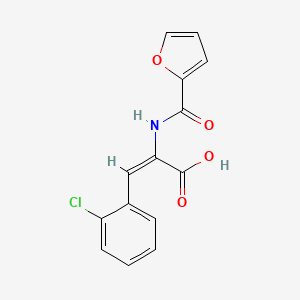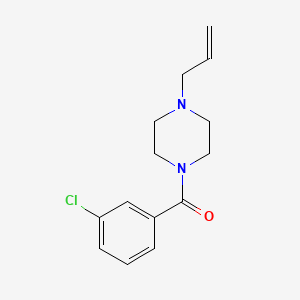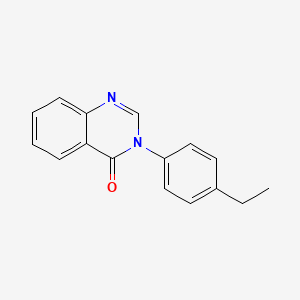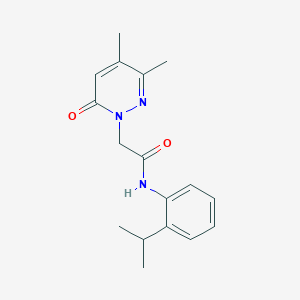![molecular formula C20H17FN4 B5329547 N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine, commonly known as "FL-41," is a chemical compound that has been extensively studied for its potential applications in scientific research. FL-41 is a synthetic compound that belongs to the class of indole derivatives and has been found to have a wide range of biological activities.
作用機序
The exact mechanism of action of FL-41 is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors in the body. FL-41 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FL-41 has also been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
FL-41 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FL-41 has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, FL-41 has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of FL-41 is its wide range of biological activities, which makes it a useful compound for investigating various disease states and physiological processes. However, one limitation of FL-41 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of FL-41 is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research on FL-41. One area of interest is its potential to treat neurological disorders, such as Parkinson's disease and Alzheimer's disease. FL-41 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, FL-41 has been investigated for its potential as an anti-cancer agent, and future studies could explore its efficacy in different types of cancer. Finally, FL-41 has been shown to have anti-inflammatory and analgesic properties, and further research is needed to determine its potential as a treatment for various inflammatory conditions.
合成法
The synthesis of FL-41 involves the reaction of 4-fluoroacetophenone, 3-methylindole, and pyrazin-2-amine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
FL-41 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. FL-41 has also been investigated for its potential to treat neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4/c1-13-17-10-14(11-24-19-12-22-8-9-23-19)2-7-18(17)25-20(13)15-3-5-16(21)6-4-15/h2-10,12,25H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSOZXJSCANTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC3=NC=CN=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)
![N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)
